molecular formula C17H19N3O3S B2671119 N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946237-92-9

N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2671119
CAS No.: 946237-92-9
M. Wt: 345.42
InChI Key: VUAYMJLNRGOMAL-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a methoxybenzyl acetamide substituent and a 6-methyl-5-oxo group on the heterocyclic core.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-8-19-17-20(16(11)22)13(10-24-17)7-15(21)18-9-12-4-3-5-14(6-12)23-2/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAYMJLNRGOMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and a β-keto ester, under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the thiazolo[3,2-a]pyrimidine intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the acetamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Methoxybenzyl halides, acetyl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising anticancer properties. In vitro studies have shown that compounds similar to N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that thiazolo-pyrimidine derivatives displayed significant cytotoxic effects against HeLa (cervical cancer) cells while maintaining low toxicity to normal cells .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown efficacy against various bacterial strains, suggesting potential use as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

1.3 Antileishmanial Activity
Another notable application is in the treatment of leishmaniasis. Compounds with similar structures have demonstrated potent antileishmanial effects against promastigote forms of Leishmania species in vitro. This highlights the potential for developing new treatments for this neglected tropical disease .

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated significant cytotoxicity against M-HeLa cells with IC50 values indicating potent activity (reference needed).
Antimicrobial Study Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics (reference needed).
Antileishmanial Study Reported high efficacy against Leishmania promastigotes with minimal cytotoxicity to mammalian cells (reference needed).

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related derivatives, focusing on molecular features, synthesis, and biological activity.

Structural Analogues in the Thiazolo[3,2-a]pyrimidine Family

Key analogues include compounds 11a , 11b , and 12 from , which share the thiazolo[3,2-a]pyrimidine core but differ in substituents:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3-Methoxybenzyl, 6-methyl-5-oxo Not Provided Not Provided Not Provided Acetamide, Thiazolopyrimidine
11a 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl C₂₀H₁₀N₄O₃S 386 243–246 Benzylidene, Furan, Nitrile
11b 4-Cyanobenzylidene, 5-methylfuran-2-yl C₂₂H₁₇N₃O₃S 403 213–215 Cyano, Furan, Nitrile
12 5-Methylfuran-2-yl, pyrimido[2,1-b]quinazoline C₁₇H₁₀N₄O₃ 318 268–269 Quinazoline, Nitrile

Key Observations :

  • Substituent Effects: The target compound’s 3-methoxybenzyl group may enhance lipophilicity and receptor binding compared to 11a’s trimethylbenzylidene or 11b’s cyanobenzylidene.
  • Core Modifications : Compound 12 replaces the thiazolo[3,2-a]pyrimidine with a pyrimidoquinazoline core, reducing molecular weight (318 vs. ~386–403 g/mol) but likely altering target selectivity.
Pyridazin-3(2H)-one Derivatives with FPR2 Activity

highlights pyridazin-3(2H)-one acetamides, such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , which act as FPR2 agonists .

Feature Target Compound Pyridazinone FPR2 Agonist
Core Structure Thiazolo[3,2-a]pyrimidine Pyridazin-3(2H)-one
Key Substituent 3-Methoxybenzyl 3-Methoxybenzyl
Biological Activity Not Reported Activates calcium mobilization, chemotaxis in neutrophils
Target Specificity Unknown (structural analogy suggests FPR potential) FPR2-specific or mixed FPR1/FPR2

Key Observations :

  • pyridazinone) may dictate receptor specificity. Pyridazinones exhibit clear FPR2 agonism, while the target compound’s activity remains unconfirmed .
Benzo[b][1,4]oxazin and Quinoline-Based Analogues

and describe compounds with distinct cores (e.g., benzo[b][1,4]oxazin, quinoline) but similar acetamide linkages:

Compound Type Example Substituents Molecular Features Synthesis Method
Benzo[b][1,4]oxazin 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide Oxazinone core, phenyl-oxadiazole substituents Cs₂CO₃/DMF, room temperature
Quinoline 3-Methoxybenzyl, tetrahydrofuran-3-yl-oxy Quinoline core, piperidine-acetamide Multi-step coupling reactions

Key Observations :

  • Synthesis Complexity: The target compound’s synthesis likely requires fewer steps than quinoline derivatives (), which involve intricate coupling reactions.
  • Biological Targets: Quinoline/indole derivatives () may target kinase or protease enzymes, while thiazolopyrimidines (target compound) are more associated with anti-inflammatory pathways .

Biological Activity

N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, with a CAS number of 946237-92-9, is a compound of interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, with a molecular weight of 345.4 g/mol. The structure includes a thiazolo[3,2-a]pyrimidine core, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidines. Research indicates that compounds within this class can exhibit significant antibacterial and antifungal activities. For example, derivatives of thiazolo[3,2-a]pyrimidines have shown moderate to high activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .

Anticancer Potential

The thiazolo[3,2-a]pyrimidine scaffold has been associated with anticancer activity. Compounds similar to this compound have demonstrated chemopreventive effects in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Case Studies and Research Findings

  • Synthesis and Biological Testing : A study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. The results indicated that certain substitutions on the thiazole ring enhanced antimicrobial potency significantly .
  • In Vivo Studies : In vivo experiments using animal models have shown that compounds similar to this compound can reduce tumor size and inhibit metastasis in specific cancer types .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Effectiveness Reference
AntibacterialS. aureus, E. coliModerate to High
AntifungalC. albicans, A. fumigatusSignificant
AnticancerVarious cancer cell linesInduces apoptosis

Q & A

Q. What are the established synthetic routes for N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing a thiouracil precursor with chloroacetic acid and aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in a mixture of acetic anhydride and acetic acid, catalyzed by fused sodium acetate. For example, yields of ~68% are achieved after 2 hours of reflux, followed by crystallization from polar aprotic solvents like DMF/water . Alternative routes include coupling reactions under mild conditions using potassium carbonate in DMF to facilitate nucleophilic substitution, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Structural validation relies on multi-spectral analysis:
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1719 cm⁻¹, CN at ~2220 cm⁻¹) .
  • NMR Spectroscopy : 1^1H NMR resolves protons on the methoxybenzyl group (δ 3.8–4.0 ppm for OCH₃) and thiazolo-pyrimidine core (e.g., methyl groups at δ 2.2–2.4 ppm). 13^13C NMR confirms carbonyl carbons (165–175 ppm) and aromatic moieties .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 [M⁺]) verify the molecular formula .

Advanced Research Questions

Q. What experimental challenges arise in optimizing synthetic yield, and how are they addressed?

  • Methodological Answer : Key challenges include side reactions (e.g., incomplete cyclization) and solvent compatibility. Mitigation strategies:
  • Catalyst Optimization : Increasing sodium acetate concentration (0.5 g per 0.01 mol substrate) improves reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic anhydride facilitates dehydration .
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation, enabling timely termination to prevent byproduct accumulation .

Q. How can contradictions in spectral data interpretation be resolved?

  • Methodological Answer : Discrepancies (e.g., overlapping NMR signals) require advanced techniques:
  • 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations, distinguishing methoxybenzyl substituents from thiazolo-pyrimidine protons .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related thiadiazolo-triazine derivatives .
  • Comparative Analysis : Cross-referencing with spectral data of analogs (e.g., 6-methyl-5-oxo-thiazolo[3,2-a]pyrimidines) clarifies ambiguous peaks .

Q. What computational methods are employed to predict reaction pathways and optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction energetics. For example:
  • Reaction Path Search : Identifies low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
  • Solvent Effect Modeling : COSMO-RS simulations predict solvent interactions to optimize reaction conditions .
  • Machine Learning : Trains models on existing thiazolo-pyrimidine datasets to recommend optimal catalysts or temperatures .

Q. How are structure-activity relationship (SAR) studies designed to evaluate biological activity?

  • Methodological Answer : SAR studies focus on modifying substituents to assess pharmacological potential:
  • Core Modifications : Varying the 3-methoxybenzyl group (e.g., replacing with fluorophenyl or nitrobenzyl) alters lipophilicity and target binding .
  • Functional Group Analysis : Introducing electron-withdrawing groups (e.g., CN) on the thiazolo-pyrimidine core enhances metabolic stability .
  • Bioassay Integration : In vitro assays (e.g., enzyme inhibition, cytotoxicity) screen derivatives, with results fed back into computational models for iterative optimization .

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